Product packaging for 1,3-dimethyl-1H-indazol-5-ol(Cat. No.:CAS No. 1416713-63-7)

1,3-dimethyl-1H-indazol-5-ol

Cat. No.: B6253728
CAS No.: 1416713-63-7
M. Wt: 162.19 g/mol
InChI Key: KXHCQWOULAICOZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Research

The journey into indazole chemistry began with its initial definition by Emil Fischer as a pyrazole (B372694) ring fused with a benzene (B151609) ring. pnrjournal.com The indazole heterocycle can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.com Theoretical and experimental studies have shown that the 1H-tautomer is generally the most thermodynamically stable. austinpublishinggroup.com

Early research in the 20th century, notably by Karl von Auwers, laid the groundwork for understanding the tautomerism and chemical reactivity of indazoles. researchgate.net While indazoles are rarely found in nature, with a few exceptions like the alkaloids nigellicine (B1251354) and nigeglanine, a vast number of synthetic derivatives have been developed over the decades. sigmaaldrich.comacs.org This has led to a continuous evolution of synthetic methodologies, including classical cyclization reactions and modern transition-metal-catalyzed approaches, to access a wide array of substituted indazoles. sigmaaldrich.comnih.gov

The Indazole Core as a Privileged Scaffold in Contemporary Research

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug discovery. nih.govontosight.ainih.gov The utility of the indazole core stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. sigmaaldrich.com

The structural versatility of the indazole nucleus allows for functionalization at various positions, leading to a wide range of pharmacological activities. mdpi.com Consequently, indazole derivatives have been extensively investigated and developed for numerous therapeutic applications, including:

Anticancer agents: Several clinically approved drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core and function as kinase inhibitors. pnrjournal.comsigmaaldrich.comnih.gov

Anti-inflammatory drugs: Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) based on the indazole structure. acs.orgnih.gov

Antiemetics: Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy, contains an indazole moiety. pnrjournal.comaustinpublishinggroup.comnih.gov

Other therapeutic areas: Research has explored indazole derivatives for their potential as antibacterial, antiviral, anti-diabetic, and neuroprotective agents. nih.govnih.gov

The broad spectrum of biological activities has cemented the indazole scaffold's importance in modern drug discovery and development programs. pnrjournal.comnih.govontosight.ai

Academic Relevance and Research Trajectories of 1,3-dimethyl-1H-indazol-5-ol and Related Analogues

While direct and extensive research on This compound is limited in publicly available scientific literature, its academic relevance can be inferred from the study of its close structural analogues. The substitution pattern—specifically the methylation at the N1 and C3 positions and the hydroxyl group at the C5 position—points to specific research interests.

Research into 1,5-disubstituted indazol-3-ols has demonstrated significant anti-inflammatory activity. nih.gov For example, certain derivatives in this class have been shown to be potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov This suggests that the 5-hydroxy substituent on an indazole core can be a key feature for modulating inflammatory responses.

Furthermore, extensive research has been conducted on the isomeric amine analogue, 1,3-dimethyl-1H-indazol-6-amine . This compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents, including those targeting cancer. researchgate.netnist.gov A 2023 study detailed the design and synthesis of novel derivatives of 1,3-dimethyl-6-amino-indazole as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune escape. nist.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed promising anticancer activity against hypopharyngeal carcinoma cells by inducing apoptosis and modulating key signaling pathways. nist.gov

The synthesis of these dimethylated indazoles often involves a multi-step process starting from a substituted indazole, followed by methylation and functional group transformations. For instance, 1,3-dimethyl-1H-indazol-6-amine can be synthesized from 3-methyl-6-nitro-1H-indazole through methylation to obtain 1,3-dimethyl-6-nitro-1H-indazole, followed by the reduction of the nitro group.

Given the established biological significance of 5-hydroxy-indazoles in inflammation and the demonstrated utility of the 1,3-dimethyl-indazole scaffold in developing targeted therapies, This compound represents a compound of academic interest at the intersection of these research areas. Future research could explore its synthesis and potential as a modulator of inflammatory or proliferative signaling pathways.

Interactive Data Tables

Table 1: Properties of Selected Indazole Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Key Characteristics
1H-Indazole C₇H₆N₂ 118.14 The parent compound of the indazole family. americanelements.com
1,3-dimethyl-1H-indazol-5-amine C₉H₁₁N₃ 161.21 An amino derivative with applications in synthesizing anticancer agents.
5-Hydroxy-1H-indazole C₇H₆N₂O 134.14 A hydroxyl derivative, also known as 1H-Indazol-5-ol. sigmaaldrich.com
Benzydamine C₁₉H₂₃N₃O 309.41 An indazole-based NSAID with analgesic properties. acs.org

Table 2: Research Highlights of Related Indazole Analogues

Compound/Class Research Focus Key Findings Reference(s)
1,5-Disubstituted indazol-3-ols Anti-inflammatory activity Potent inhibition of 5-lipoxygenase and airway eosinophilia in preclinical models. nih.gov
1,3-dimethyl-6-amino-indazole derivatives Anticancer activity Inhibition of IDO1, induction of apoptosis in hypopharyngeal carcinoma cells. nist.gov

Table of Chemical Compounds Mentioned

Chemical Name
This compound
1H-Indazole
2H-Indazole
3H-Indazole
Nigellicine
Nigeglanine
Axitinib
Pazopanib
Entrectinib
Benzydamine
Granisetron
1,5-disubstituted indazol-3-ols
1,3-dimethyl-1H-indazol-6-amine
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine
3-methyl-6-nitro-1H-indazole
1,3-dimethyl-6-nitro-1H-indazole
5-Hydroxy-1H-indazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1416713-63-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,3-dimethylindazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-6-8-5-7(12)3-4-9(8)11(2)10-6/h3-5,12H,1-2H3

InChI Key

KXHCQWOULAICOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)O)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethyl 1h Indazol 5 Ol and Its Advanced Derivatives

Classical and Established Approaches to Indazole Synthesis

The foundational methods for constructing the indazole ring system have been established for over a century, with the Fischer indazole synthesis, first reported in 1880 by Emil Fischer, being a cornerstone. researchgate.net This and other classical methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

General approaches often involve the incorporation of the N-substituent either before or after the closure of the indazole ring. beilstein-journals.orgnih.gov For instance, N-alkyl or N-arylhydrazines can be used to regioselectively synthesize 1H-indazoles from ortho-haloaryl carbonyl or nitrile compounds in good to excellent yields. beilstein-journals.orgnih.gov Another established method involves the synthesis of 1H-indazoles from o-aminobenzoximes through the selective activation of the oxime group. nih.gov This reaction is known for its mild conditions and good to excellent yields. nih.gov

A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides a straightforward route to indazoles with broad functional group tolerance. organic-chemistry.org Additionally, the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates offers an efficient pathway to a wide array of substituted indazoles under mild conditions. organic-chemistry.org

Modern and Green Chemistry Strategies for Indazole Formation

In recent years, significant advancements in synthetic methodologies have focused on developing more efficient, selective, and environmentally benign routes to indazoles. researchgate.netbohrium.com These modern strategies often employ catalysis and sustainable practices to overcome the limitations of classical methods. researchgate.netbohrium.com

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, enabling reactions that were previously challenging. researchgate.net These methods often involve C-H activation and annulation sequences, providing direct access to functionalized indazole derivatives. researchgate.netnih.gov

Rhodium(III)-catalyzed reactions have been extensively studied. For example, the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes, catalyzed by Rh(III)/Cu(II), provides 1H-indazoles in moderate to high yields. nih.gov Another Rh(III)-catalyzed process involves the reaction of azobenzenes with aldehydes for the one-step synthesis of N-aryl-2H-indazole derivatives. nih.govacs.org Cobalt(III) catalysis has also been developed for the convergent synthesis of N-aryl-2H-indazoles from simple starting materials through C-H bond additions to aldehydes. nih.gov

Copper-catalyzed reactions are also prevalent. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst is an effective method for synthesizing 2H-indazoles. caribjscitech.comorganic-chemistry.org Furthermore, Cu(OAc)2-mediated N-N bond formation from ketimines derived from o-aminobenzonitriles offers an efficient route to 1H-indazoles. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Rh(III)/Cu(II)Ethyl benzimidates, Nitrosobenzenes1H-IndazolesSequential C-H activation and annulation. nih.gov
Rh(III)Azobenzenes, AldehydesN-aryl-2H-indazolesOne-step C-H functionalization and cyclative capture. nih.govacs.org
Co(III)Azobenzenes, AldehydesN-aryl-2H-indazolesConvergent, one-step benchtop synthesis. nih.gov
Cu(I) oxide2-halobenzaldehydes, Primary amines, Sodium azide2H-IndazolesOne-pot, three-component reaction. caribjscitech.comorganic-chemistry.org
Cu(OAc)2Ketimines from o-aminobenzonitriles1H-IndazolesN-N bond formation with oxygen as oxidant. nih.gov

Metal-Free and Electrochemical Syntheses

To address the environmental concerns associated with heavy metals, metal-free and electrochemical approaches for indazole synthesis have gained traction. rsc.orgrsc.org These methods offer cleaner and more sustainable alternatives.

A notable metal-free method involves the reaction of 2-aminophenones with hydroxylamine derivatives, which is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org Another approach is the synthesis of 1H-indazoles from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which proceeds under very mild conditions. nih.gov

Electrochemical methods provide a novel way to synthesize indazoles and their N-oxides. researchgate.net The outcome of the electrochemical reaction can be controlled by the choice of cathode material, allowing for the selective synthesis of either 1H-indazoles or 1H-indazole N-oxides. researchgate.net For instance, the reduction of indazoles to indazole anions followed by reaction with acid anhydrides leads to the selective N1-acylation of indazoles. organic-chemistry.org Additionally, metal-free synthesis of 2H-indazoles can be achieved through photochemical or thermochemical methods involving 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids. organic-chemistry.org

Sustainable and Eco-friendly Protocols

Green chemistry principles are increasingly being integrated into the synthesis of indazoles, focusing on the use of environmentally friendly solvents, catalysts, and energy sources. researchgate.netbohrium.com

One such approach utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of bioactive 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. bibliomed.orgresearchgate.net This method offers good yields in a short reaction time. bibliomed.orgresearchgate.net Another green synthetic route employs citric acid as a mediator for the regioselective synthesis of N-alkylated indazoles in a mixture of ethanol (B145695) and water. researchgate.net The use of polyethylene (B3416737) glycol (PEG 300) as a green solvent has also been reported for the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles. organic-chemistry.org Furthermore, a novel and eco-friendly grinding protocol using ammonium (B1175870) chloride in ethanol has been demonstrated for the synthesis of various 1-H-indazoles. samipubco.com

Regioselective and Stereoselective Syntheses of Substituted Indazoles

Controlling the regioselectivity of substitution on the indazole ring, particularly at the N1 and N2 positions, is a critical challenge in the synthesis of specific indazole derivatives. beilstein-journals.orgnih.gov The distribution of N1 and N2 isomers is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.orgnih.gov

Control of N1 vs. N2 Alkylation Regioselectivity

The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org Therefore, developing methods that selectively yield one regioisomer is of great importance.

The choice of base and solvent plays a crucial role in directing the regioselectivity of N-alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity, especially for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and COMe. beilstein-journals.orgnih.gov Conversely, employing C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can lead to excellent N2 regioselectivity. beilstein-journals.orgnih.gov

Mitsunobu conditions, on the other hand, often favor the formation of the N2-alkylated product. nih.gov Quantum mechanical calculations have been used to understand the high selectivity for N2 alkylation under certain acidic conditions, suggesting that the energy barrier for N1 alkylation is significantly higher due to the need for the substrate to convert to a less stable tautomer. wuxibiology.com

Recent studies have shown that highly regioselective N1- and N2-alkylations of versatile indazoles like methyl 5-bromo-1H-indazole-3-carboxylate can be achieved from a diverse range of commercially available alcohols with excellent yields by carefully controlling the reaction conditions. nih.govbeilstein-journals.org

Reaction ConditionPreferred IsomerKey Factors
NaH in THFN1Particularly effective for C-3 substituted indazoles. beilstein-journals.orgnih.gov
C-7 NO2 or CO2Me substituentsN2Electronic effects of substituents. beilstein-journals.orgnih.gov
Mitsunobu ConditionsN2Favors the kinetically controlled product. nih.gov
Acidic Conditions (e.g., with alkyl 2,2,2-trichloroacetimidates)N2Higher energy barrier for N1 alkylation. wuxibiology.com
Cesium Carbonate in DioxaneN1Chelation mechanism proposed. beilstein-journals.org

Derivatization Strategies of the 1,3-dimethyl-1H-indazol-5-ol Core

The this compound core offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The primary points of derivatization include the phenolic hydroxyl group at the C-5 position and the carbon atoms of the bicyclic indazole ring system. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. Key derivatization strategies include alkylation and acylation of the hydroxyl group, as well as halogenation of the aromatic ring, which can then serve as a handle for various cross-coupling reactions.

The hydroxyl group at the C-5 position of this compound behaves as a typical phenol, making it amenable to standard O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation: The synthesis of ether derivatives from the 5-hydroxy-indazole core can be achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. Common bases and alkylating agents can be employed to yield a variety of ethers.

O-Acylation: Ester derivatives are readily prepared by reacting the 5-hydroxyl group with acylating agents such as acid chlorides or anhydrides. These reactions are often catalyzed by a base, like pyridine (B92270) or triethylamine, which also serves to neutralize the acidic byproduct. The resulting esters can be valuable as final products or as intermediates for further transformations. For instance, the esterification of secondary metabolite compounds, which often contain phenolic hydroxyl groups, is a well-established strategy to enhance their properties. This can be achieved using various methods, including the use of acetic anhydride (B1165640) in the presence of pyridine. medcraveonline.com

Table 1: Representative Alkylation and Acylation Reactions of the Indazol-5-ol Core

Reaction Type Reagents and Conditions Product Type
O-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) 5-Alkoxy-1,3-dimethyl-1H-indazole
O-Acylation Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) 1,3-Dimethyl-1H-indazol-5-yl ester

Halogenation of the indazole ring introduces a versatile functional group that is a key precursor for a multitude of cross-coupling reactions, allowing for the introduction of various substituents. researchgate.netchim.it The positions most susceptible to electrophilic substitution on the indazole ring are typically the C-4 and C-7 positions, and to a lesser extent, the C-6 position.

Bromination: Direct bromination of the indazole core can be accomplished using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. nih.gov Another efficient method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation, which has been shown to be effective for the C-3 bromination of indazoles, suggesting its potential applicability to other positions under modified conditions. nih.gov

Iodination: Iodination can be carried out using iodine in the presence of a base, such as potassium hydroxide (B78521) in DMF, or by using N-iodosuccinimide (NIS) as the iodine source. chim.it These halogenated indazoles are stable intermediates that can be readily used in subsequent coupling reactions.

Table 2: Halogenation Reactions for the Indazole Core

Halogenation Type Reagent Potential Position(s) of Substitution
Bromination N-Bromosuccinimide (NBS) C-4, C-7, C-6
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C-3, potentially other positions
Iodination I₂ / KOH C-3, potentially other positions
N-Iodosuccinimide (NIS) C-4, C-7, C-6

The halogenated derivatives of this compound are valuable substrates for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space of accessible derivatives.

Furthermore, the 5-hydroxyl group can be converted into a triflate (trifluoromethanesulfonate) ester. This is a common strategy for phenols to transform the hydroxyl group into an excellent leaving group, making the C-5 position susceptible to a wide array of cross-coupling reactions. This approach opens up possibilities for introducing aryl, alkyl, and alkynyl groups at this position, which might not be achievable through direct substitution methods. Indazole derivatives are known to participate in such coupling reactions, highlighting the utility of this strategy for the this compound core. nih.govacs.org

Table 3: Potential Cross-Coupling Reactions of Derivatized this compound

Coupling Reaction Substrate Coupling Partner Catalyst System (Example) Product Type
Suzuki Coupling Halo-indazole or Indazolyl-triflate Boronic acid (R-B(OH)₂) Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Aryl/Alkyl-substituted indazole
Heck Coupling Halo-indazole or Indazolyl-triflate Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base Alkenyl-substituted indazole
Sonogashira Coupling Halo-indazole or Indazolyl-triflate Terminal alkyne Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) Alkynyl-substituted indazole

Chemical Reactivity and Mechanistic Transformations of 1,3 Dimethyl 1h Indazol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Indazol-5-ol Core

The benzene (B151609) portion of the 1,3-dimethyl-1H-indazol-5-ol core is highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl group at the C5 position is a powerful activating, ortho- and para-directing group. Concurrently, the fused pyrazole (B372694) ring system, with its two nitrogen atoms, also influences the electron density of the benzene ring. The N1-methyl and C3-methyl groups further contribute to the electronic nature of the heterocycle.

The combined directing effects of the hydroxyl group and the indazole nucleus make the C4 and C6 positions the most probable sites for electrophilic attack. The C7 position is less sterically accessible and electronically less favored.

A notable example of functionalization on a related scaffold is the direct C-H amination of arenes and heteroarenes using azidium ions, which proceeds through a dearomative (3+2) cycloaddition followed by a rearomatizing cleavage sequence. acs.org For instance, 1-methyl-1H-indazole undergoes amination at the 5-position. acs.org While this reaction occurs at an unsubstituted position, it highlights the possibility of direct C-H functionalization on the indazole core. For this compound, similar electrophilic functionalization would be strongly directed to the positions ortho to the powerful hydroxyl activating group.

Common electrophilic substitution reactions are expected to proceed as follows:

Nitration: Treatment with nitrating agents, such as nitric acid in sulfuric acid, is expected to yield nitro derivatives, primarily at the C4 and C6 positions. The reaction conditions would need to be carefully controlled to prevent oxidation and polysubstitution.

Halogenation: Reactions with electrophilic halogen sources like Br₂ in a suitable solvent would lead to brominated products. Given the high activation of the ring, this reaction is likely to be rapid. The regioselectivity would favor substitution at the C4 and C6 positions.

Friedel-Crafts Reactions: Acylation and alkylation reactions are also plausible. Friedel-Crafts acylation, for instance, would likely introduce an acyl group at the C4 or C6 position, although the Lewis acid catalyst could potentially coordinate with the heterocyclic nitrogen atoms or the hydroxyl group, influencing the reaction's outcome.

ReactionReagent/ConditionsExpected Major Product(s)
Nitration HNO₃, H₂SO₄1,3-dimethyl-4-nitro-1H-indazol-5-ol and 1,3-dimethyl-6-nitro-1H-indazol-5-ol
Bromination Br₂, FeBr₃ or CH₃COOH1,3-dimethyl-4-bromo-1H-indazol-5-ol and 1,3-dimethyl-6-bromo-1H-indazol-5-ol
C-H Amination Azidium Ions4-Amino-1,3-dimethyl-1H-indazol-5-ol and 6-Amino-1,3-dimethyl-1H-indazol-5-ol

Nucleophilic Substitution and Addition Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. SNAr reactions typically require an aromatic ring substituted with potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group. nih.gov The this compound molecule is electron-rich due to the activating hydroxyl group and the nature of the indazole ring, which deactivates it towards nucleophilic attack.

However, nucleophilic substitution can occur on derivatives of this compound. If the hydroxyl group is first converted into a better leaving group, such as a triflate (see Section 3.4), the molecule becomes susceptible to nucleophilic displacement reactions, including those catalyzed by transition metals (see Section 3.3).

Direct nucleophilic addition to the aromatic system is also not a common transformation for this type of compound due to the inherent stability of the aromatic ring. Some specialized nucleophilic reactions on related indazole systems, such as the ring-opening of fused oxazino[3,2-b]indazoles by various nucleophiles, have been reported, but these involve a different structural arrangement and are not directly applicable to the parent indazol-5-ol core. nih.gov

Metal-Catalyzed Coupling Reactions Involving Indazole Derivatives

The this compound scaffold can be readily elaborated using modern metal-catalyzed cross-coupling reactions. These transformations typically require the initial conversion of the hydroxyl group into a suitable leaving group, such as a halide or a trifluoromethanesulfonate (B1224126) (triflate, -OTf). This conversion is a critical step, which is discussed further in Section 3.4. Once functionalized, the resulting halo- or triflyloxy-indazole serves as a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. A derivative, such as 5-bromo- or 5-(triflyloxy)-1,3-dimethyl-1H-indazole, can be coupled with a wide range of aryl or vinyl boronic acids or their esters. nih.govorganic-chemistry.org This provides access to a diverse library of 5-aryl or 5-vinyl substituted 1,3-dimethyl-1H-indazoles. The choice of palladium catalyst and ligand is crucial for achieving high yields, with systems based on phosphine (B1218219) ligands being common. organic-chemistry.org

Buchwald-Hartwig Amination: This is another key palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.orglibretexts.org An aryl halide or triflate derivative of this compound can react with primary or secondary amines to yield 5-amino-substituted indazoles. organic-chemistry.org The reaction typically employs a palladium precursor and a sterically hindered phosphine ligand. wikipedia.orggalchimia.com This method provides a direct route to compounds like 5-(dialkylamino)- or 5-(arylamino)-1,3-dimethyl-1H-indazole.

Coupling ReactionSubstrateCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura 1,3-dimethyl-5-bromo-1H-indazoleR-B(OH)₂Pd(PPh₃)₄, Base5-Aryl/vinyl-1,3-dimethyl-1H-indazole
Suzuki-Miyaura 1,3-dimethyl-1H-indazol-5-yl triflateR-B(OH)₂Pd(OAc)₂, PCy₃, Base5-Aryl/vinyl-1,3-dimethyl-1H-indazole
Buchwald-Hartwig 1,3-dimethyl-5-bromo-1H-indazoleR¹R²NHPd₂(dba)₃, BINAP, Base5-(R¹R²N)-1,3-dimethyl-1H-indazole
Buchwald-Hartwig 1,3-dimethyl-1H-indazol-5-yl triflateR¹R²NHPd(OAc)₂, t-BuBrettPhos, Base5-(R¹R²N)-1,3-dimethyl-1H-indazole

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group at the C5 position is a key functional handle that can be readily transformed into other functional groups, significantly expanding the synthetic utility of this compound.

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.org This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.comlumenlearning.com This method allows for the introduction of a wide variety of alkyl, allyl, or benzyl (B1604629) groups at the 5-position.

Esterification: Standard esterification procedures can be applied to form esters. The reaction with an acyl chloride or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine, will yield the corresponding 5-acyloxy derivative. This reaction is generally efficient and provides a means to introduce various ester functionalities.

Conversion to Sulfonates (Triflates/Tosylates): To transform the hydroxyl group into an excellent leaving group for cross-coupling reactions, it can be converted into a sulfonate ester. Reaction with trifluoromethanesulfonic anhydride (Tf₂O) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding 5-triflyloxy or 5-tosyloxy derivative. wikipedia.orggalchimia.com These sulfonate derivatives are highly valuable intermediates for the Suzuki-Miyaura and Buchwald-Hartwig reactions discussed previously.

Rearrangement Reactions and Cycloadditions

The indazole ring system can participate in various rearrangement and cycloaddition reactions, although such transformations for this compound itself are not extensively documented. The reactivity can be inferred from related heterocyclic systems.

Cycloaddition Reactions:

1,3-Dipolar Cycloadditions: The formation of the indazole ring itself can be achieved via a [3+2] cycloaddition reaction between an aryne and a diazo compound or a nitrile imine. acs.orgacs.orgnih.gov While this is a synthetic route to the core, the aromatic this compound is less likely to act as a dipole or dipolarophile in further cycloadditions without disruption of its aromaticity. However, a dearomative (3+2) cycloaddition has been reported for 1-methyl-1H-indazole, suggesting that under specific conditions, the indazole ring can act as a reaction partner. acs.org

Diels-Alder Reactions: The benzene ring of an indole, which is isoelectronic with indazole in that portion of the molecule, can act as a dienophile in inverse-electron-demand Diels-Alder reactions when substituted with electron-donating groups. iastate.eduwikipedia.orgwikipedia.org The hydroxyl group on this compound makes the benzene ring electron-rich, potentially enabling it to participate as a dienophile with highly electron-deficient dienes. masterorganicchemistry.com Such a reaction would, however, require overcoming the energy barrier of disrupting the aromatic system.

Rearrangement Reactions:

Molecular rearrangements involving the indazole core are known, particularly in the context of their synthesis. For example, a novel rearrangement of acyl hydrazides using aryne chemistry has been shown to produce indazole precursors. rsc.org While not a reaction of the final indazole product, it highlights the dynamic nature of related structures. Specific thermal or photochemical rearrangements of substituted 1H-indazoles could potentially lead to isomerization or ring-expansion/contraction products, but these are highly substrate-dependent and not broadly characteristic without specific activating features.

Advanced Structural Elucidation and Theoretical Investigations of 1,3 Dimethyl 1h Indazol 5 Ol

High-Resolution NMR Spectroscopy for Complex Structural and Conformational Analysisnih.govipb.ptmdpi.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like 1,3-dimethyl-1H-indazol-5-ol. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.

In the case of indazole derivatives, NMR is particularly vital for confirming the position of substituents on the bicyclic ring system. nih.gov For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the two methyl groups (at the N1 and C3 positions), the aromatic protons on the benzene (B151609) ring, and the hydroxyl proton. The precise chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl group and the fused pyrazole (B372694) ring. Two-dimensional NMR techniques, such as HSQC and HMBC, would further confirm the assignments by correlating proton and carbon signals, providing unequivocal evidence of the substitution pattern. mdpi.com

Conformational analysis, particularly concerning the orientation of the hydroxyl group and potential rotational barriers of the methyl groups, can be probed using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These experiments detect through-space interactions between protons, offering insights into their proximity and, by extension, the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indazole Derivatives Note: This table is based on characteristic values for substituted indazoles and may vary for the specific compound.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N1-CH₃ 3.8 - 4.2 35 - 40
C3-CH₃ 2.5 - 2.8 10 - 15
H4 7.0 - 7.3 115 - 120
H6 6.8 - 7.1 110 - 115
H7 7.4 - 7.7 120 - 125
C3 - 140 - 145
C3a - 120 - 125
C4 - 115 - 120
C5 - 150 - 155 (due to -OH)
C6 - 110 - 115
C7 - 120 - 125
C7a - 138 - 142

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactionsnih.govresearchgate.net

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For a related compound, 1,3-dimethyl-1H-indazol-6-amine, crystallographic analysis reveals that the indazole ring system is nearly planar. nih.govresearchgate.net A similar planarity would be expected for this compound.

The crystal packing of these molecules is heavily influenced by intermolecular interactions. In the case of the 6-amino analogue, intermolecular N–H···N hydrogen bonds are the primary forces governing the crystal lattice structure. nih.govresearchgate.net For this compound, the hydroxyl group at the C5 position would be a potent hydrogen bond donor and acceptor. It is highly probable that strong O–H···N or O–H···O hydrogen bonds would be a dominant feature in its crystal packing, creating extensive networks that stabilize the solid-state structure. These interactions dictate the material's macroscopic properties, such as melting point and solubility.

Table 2: Crystallographic Data for the Analogous Compound 1,3-Dimethyl-1H-indazol-6-amine

Parameter Value Reference
Chemical Formula C₉H₁₁N₃ nih.govresearchgate.net
Formula Weight 161.21 nih.govresearchgate.net
Crystal System Orthorhombic nih.govresearchgate.net
Space Group Pca2₁ researchgate.net
a (Å) 18.3004 (10) nih.govresearchgate.net
b (Å) 8.3399 (7) nih.govresearchgate.net
c (Å) 5.6563 (1) nih.govresearchgate.net
Volume (ų) 863.28 (9) nih.govresearchgate.net
Z 4 nih.govresearchgate.net
Key Intermolecular Interaction N—H···N hydrogen bonds nih.govresearchgate.net

Mass Spectrometry for Mechanistic Pathway Elucidation and Isotopic Labeling Studiesrsc.orgresearchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula. beilstein-journals.org

Electron Ionization (EI) mass spectrometry is particularly useful for studying fragmentation pathways. rsc.org For this compound, the molecular ion (M⁺) peak would be expected. The subsequent fragmentation pattern provides a fingerprint of the molecule's structure. Characteristic fragmentation of indazole derivatives often involves the cleavage of substituents and the opening of the heterocyclic ring. researchgate.net For instance, the loss of a methyl radical (•CH₃) or the hydroxyl group could be anticipated fragmentation steps.

Isotopic labeling studies, where atoms like deuterium (B1214612) are incorporated into the molecule, can be used in conjunction with mass spectrometry to trace the pathways of chemical reactions and elucidate fragmentation mechanisms. By observing the mass shifts in the fragment ions, the specific atoms involved in bond cleavages can be identified.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Step
176 [M]⁺ Molecular Ion
161 [M - CH₃]⁺ Loss of a methyl radical
159 [M - OH]⁺ Loss of a hydroxyl radical
133 [M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide

Computational Chemistry and Quantum Chemical Studiesnih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Propertiesnih.govresearchgate.netmdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. mdpi.com DFT calculations can accurately predict molecular geometries, which can then be compared with experimental data from X-ray crystallography. nih.gov For this compound, DFT can be used to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability. The MEP map visually represents the electrophilic and nucleophilic regions of the molecule, highlighting areas prone to electrostatic interactions, such as the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group. These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's intrinsic properties. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stabilitysemanticscholar.orgnih.gov

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. semanticscholar.org By applying a molecular force field, which defines the potential energy of the system, MD simulations can predict the dynamic behavior, conformational changes, and stability of this compound in various environments, such as in solution. uq.edu.au

These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of different conformers. This is particularly relevant for understanding how the molecule might behave in a biological system, such as its ability to bind to a protein receptor. The development of accurate force fields for such molecules is facilitated by resources like the Automated Topology Builder (ATB). uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictionnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like indazole derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can include steric, electronic, and hydrophobic parameters. By building a model from a training set of indazole analogues with known activities, the model can then be used to predict the activity of new, unsynthesized compounds like this compound. This predictive capability is highly valuable in fields like drug discovery for prioritizing synthetic targets and designing more potent molecules. nih.gov

Spectroscopic Probes for Reaction Monitoring and Molecular Interaction Studies

The dynamic behavior of this compound in chemical transformations and its interactions with other molecular entities can be meticulously investigated using a suite of spectroscopic techniques. These methods provide real-time information on the consumption of reactants, the formation of intermediates and products, and the nature of non-covalent interactions, which is invaluable for mechanistic elucidation and the optimization of synthetic protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for monitoring the progress of reactions involving this compound. smolecule.com By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed. The chemical shifts of the protons and carbons in the indazole core and its substituents are highly sensitive to changes in the molecular structure.

For instance, in a hypothetical reaction where the hydroxyl group at the C5 position undergoes etherification, the disappearance of the signal corresponding to the hydroxyl proton and the appearance of new signals for the ether moiety can be tracked over time. The integration of these signals provides a quantitative measure of the concentration of the reactant and product, allowing for the determination of reaction rates and orders. smolecule.comresearchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Changes for Reaction Monitoring of this compound

ProtonStarting Material (this compound) Chemical Shift (ppm)Product (e.g., 5-alkoxy-1,3-dimethyl-1H-indazole) Chemical Shift (ppm)
N-CH₃~3.8~3.8
C-CH₃~2.5~2.5
Aromatic-H6.8 - 7.56.9 - 7.6
OH~9.5 (broad)Signal disappears
O-CH₂-RNot Applicable~4.1 (new signal)

Note: The chemical shifts are hypothetical and for illustrative purposes, based on general values for similar indazole derivatives.

Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HMQC, HMBC), can be employed to unequivocally identify the structure of any intermediates or byproducts formed during the reaction, providing deeper mechanistic insights.

Infrared (IR) Spectroscopy

In-line Fourier-transform infrared (FT-IR) spectroscopy is another powerful tool for real-time reaction monitoring. The vibrational frequencies of functional groups provide a distinct signature for each molecule in the reaction mixture. For this compound, the characteristic stretching frequency of the O-H bond (typically around 3200-3600 cm⁻¹) and the C-O bond (around 1200-1300 cm⁻¹) are of particular interest.

During a reaction involving the hydroxyl group, the intensity of the O-H stretching band would decrease, while new bands corresponding to the functional group being introduced would appear. For example, in an esterification reaction, the appearance of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹ would signify product formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying reactions that involve a change in the electronic conjugation of the indazole ring system. The absorption spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov

Any modification to the chromophore, such as the introduction of an auxochrome or an extension of the conjugated system, will result in a shift of the absorption maximum (λ_max) and a change in the molar absorptivity (ε). These changes can be monitored to follow the reaction progress. For instance, the formation of a charge-transfer complex or the product of a coupling reaction would likely exhibit a significantly different UV-Vis spectrum compared to the starting material.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique for probing molecular interactions, particularly with biological macromolecules. While not all indazole derivatives are fluorescent, the indazole scaffold can be part of a fluorophore or its fluorescence can be quenched or enhanced upon interaction with other molecules.

The intrinsic fluorescence of a target molecule, such as a protein, can be monitored upon the addition of this compound. Quenching of the protein's fluorescence can indicate binding of the indazole derivative, and analysis of the quenching data can provide binding constants and stoichiometry. Alternatively, if this compound itself is fluorescent, changes in its emission spectrum (e.g., shifts in wavelength, changes in intensity or polarization) upon binding to a target can reveal information about the binding event and the nature of the binding site.

Table 2: Spectroscopic Techniques for Investigating Molecular Interactions of this compound

Spectroscopic TechniqueObservable ParameterInformation Gained
NMR Spectroscopy Chemical shift perturbations, changes in relaxation times, Nuclear Overhauser Effect (NOE)Binding site identification, determination of binding affinity, structural details of the complex
UV-Vis Spectroscopy Changes in absorption maxima and molar absorptivityEvidence of binding, formation of ground-state complexes
Fluorescence Spectroscopy Quenching or enhancement of fluorescence, shifts in emission wavelength, changes in fluorescence lifetime and anisotropyBinding affinity, stoichiometry of binding, conformational changes in the interacting molecules
IR Spectroscopy Shifts in vibrational frequencies of functional groups involved in hydrogen bonding or other interactionsInformation on the specific functional groups involved in the interaction

These spectroscopic methods, often used in conjunction, provide a comprehensive picture of the reactivity and interaction profiles of this compound, which is crucial for its development in various chemical and biological applications.

Applications of 1,3 Dimethyl 1h Indazol 5 Ol in Organic Synthesis and Material Science Research

1,3-dimethyl-1H-indazol-5-ol as a Building Block for Complex Heterocycles

The indazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govresearchgate.net As such, indazole derivatives are foundational in the synthesis of more complex, often biologically active, heterocyclic systems. nih.govcaribjscitech.com Although specific examples starting from this compound are not extensively documented in peer-reviewed literature, its structure allows for predictable synthetic transformations.

The hydroxyl group at the C5 position can be leveraged for various reactions. For instance, it can be converted into an ether or ester, or used as a nucleophile in coupling reactions, such as the Suzuki-Miyaura coupling, to form C-O bonds and create diaryl ethers. acs.org The indazole ring itself can undergo further functionalization. While N-alkylation is not possible due to the existing methyl group at the N1 position, other positions on the aromatic ring can be targeted for electrophilic substitution or metal-catalyzed cross-coupling reactions to build intricate molecular architectures. researchgate.net

Research on related compounds demonstrates the versatility of the indazole core in constructing fused systems. For example, aminocatalyzed reactions have been used to create enantioenriched fused polycyclic indazoles from indazole-7-carbaldehyde derivatives. nih.govresearchgate.net This highlights the potential for developing novel synthetic methodologies using functionalized indazoles like this compound.

Table 1: Potential Reactions for Heterocycle Synthesis using the Indazol-5-ol Scaffold

Reaction Type Reagent/Catalyst Example Potential Product Class Reference for Analogue Reaction
O-Alkylation Alkyl halide, Base (e.g., K₂CO₃) 5-Alkoxy-1,3-dimethyl-1H-indazoles General Organic Chemistry Principles
O-Arylation Aryl boronic acid, Pd or Cu catalyst 5-Aryloxy-1,3-dimethyl-1H-indazoles acs.org
Electrophilic Halogenation N-Bromosuccinimide (NBS) Bromo-1,3-dimethyl-1H-indazol-5-ols General Aromatic Chemistry

Integration into Polymeric and Supramolecular Structures

The bifunctional nature of this compound, possessing both a hydrogen bond acceptor (the pyrazolic nitrogen) and a hydrogen bond donor (the hydroxyl group), makes it a candidate for incorporation into supramolecular assemblies. These non-covalent interactions are fundamental to creating organized structures like macrocycles and molecular networks. nih.gov

In material science, indazole derivatives have been used to construct coordination polymers and metal-organic frameworks (MOFs). For example, 1H-indazole-6-carboxylic acid has been shown to form coordination polymers with zinc(II) and cadmium(II) ions, exhibiting photoluminescent properties. researchgate.net The N-heterocyclic part of the indazole can coordinate to metal centers, while another functional group, such as the hydroxyl on this compound, could be used to link units or to functionalize the resulting polymer.

Furthermore, the indazole core has been studied in the context of molecularly imprinted polymers (MIPs). acs.orgacs.org MIPs are materials designed to recognize specific molecules. In a computational study on MIPs for synthetic cannabinoid recognition, the indazole core was one of the heterocyclic systems evaluated for its interaction with functional monomers, forming the basis of the polymer's recognition site. acs.orgacs.org This suggests a potential role for this compound in the development of specialized polymers for sensing or separation applications.

Role in Ligand Design for Catalysis and Coordination Chemistry

The indazole scaffold is a versatile platform for designing ligands for transition metal catalysis and coordination chemistry. rsc.orgtandfonline.comresearchgate.net The nitrogen atoms of the pyrazole (B372694) ring can act as coordination sites for metal ions. The properties of the resulting metal complex can be fine-tuned by modifying the substituents on the indazole ring.

A notable example is the development of an indazole-phosphine ligand for gold(I) catalysis. acs.orgnih.gov In this work, a phosphine (B1218219) group was introduced onto a 1-methyl-1H-indazole core. The resulting ligand formed a neutral gold(I) complex that showed high catalytic activity. Crucially, the second nitrogen of the indazole ring could be methylated to introduce a positive charge, which significantly altered the electronic properties and catalytic behavior of the gold complex. acs.orgnih.gov This demonstrates how the indazole framework allows for systematic electronic modification of a ligand.

Given this precedent, this compound could serve as a precursor for new ligand types. The hydroxyl group could be modified to introduce additional coordinating atoms, creating multidentate ligands capable of forming stable complexes with a variety of metals, including copper, cobalt, and silver, which are known to coordinate with indazole derivatives. tandfonline.comresearchgate.net

Table 2: Examples of Indazole-Based Ligands and Complexes

Indazole Derivative Metal Center Application/Complex Type Reference
4-Diphenylphosphino-1-methyl-1H-indazole Gold(I) Catalyst for propargyl amide and enyne cyclization acs.orgnih.gov
Indazolin-3-ylidene (Indazole-based NHC) Palladium(II), Gold(I), Rhodium(I) Coordination complexes rsc.org
4,5,6,7-Tetrahydro-1H-indazole Copper(II), Cobalt(II), Silver(I) Coordination compounds with various geometries tandfonline.comresearchgate.net

Scaffolds for Probe Development in Chemical Biology

In chemical biology, molecular probes are essential tools for studying biological processes. The indazole nucleus is considered a "privileged scaffold" because of its frequent appearance in bioactive compounds, making it an excellent starting point for designing such probes. nih.govresearchgate.net Indazole derivatives have been developed as inhibitors for a wide range of biological targets, including various kinases, indoleamine-2,3-dioxygenase1 (IDO1), and fibroblast growth factor receptors (FGFRs). researchgate.netnih.gov

While no specific probes based on this compound have been reported, its structure is analogous to compounds that have been investigated for biological activity. For example, an indazole analog was assessed for its effect on the SERCA2a protein, an important ion pump in cardiovascular function. acs.org The development of fluorescent probes is another area of interest; fused polycyclic indazoles have been shown to exhibit fluorescence, a key property for imaging probes. nih.govresearchgate.net By attaching a fluorophore or a reactive group to the this compound scaffold, it could potentially be developed into a probe for identifying new biological targets or for imaging cellular processes.

Chiral Derivatives and Asymmetric Synthesis Applications

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly for pharmaceuticals, where different enantiomers can have vastly different biological effects. The development of asymmetric methods to synthesize chiral indazole derivatives is an active area of research.

Recent studies have shown successful strategies for creating indazoles with chiral centers. For instance, copper-hydride (CuH) catalysis has been employed for the highly enantioselective C3-allylation of indazoles, creating a quaternary chiral center at that position. mit.edu Another approach involves the aminocatalyzed aza-Michael addition to α,β-unsaturated aldehydes to generate enantioenriched fused polycyclic indazoles. nih.govresearchgate.net

These methodologies establish that the indazole scaffold is amenable to asymmetric transformations. Although research has not yet been published on the chiral derivatives of this compound, its structure presents opportunities for such investigations. The development of chiral ligands from this scaffold or its use as a substrate in asymmetric reactions could lead to novel, enantiomerically pure compounds with potential applications in catalysis or medicine. This remains a promising, yet unexplored, avenue for future research.

Biological Activity and Medicinal Chemistry Research Perspectives of 1,3 Dimethyl 1h Indazol 5 Ol Derivatives Pre Clinical and Mechanistic Focus

In Vitro Studies of Biological Targets and Mechanisms of Action

Enzyme Inhibition Studies

Derivatives of the 1,3-dimethyl-1H-indazol-5-ol scaffold have been investigated for their inhibitory activity against a variety of enzymes implicated in disease pathogenesis.

Kinases: The indazole core is a key component in numerous kinase inhibitors. nih.gov Several derivatives have shown potent inhibition of various kinases involved in cancer cell proliferation and survival. For instance, some 1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer. nih.govnih.govsemanticscholar.org Specifically, 1H-indazol-3-amine derivatives have demonstrated inhibitory activity against FGFR1 and FGFR2. nih.gov The introduction of specific substituents on the indazole ring has been shown to be crucial for potent enzymatic and cellular activity. nih.govsemanticscholar.org Furthermore, some indazole derivatives have been reported as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in tumor cell growth and proliferation. nih.gov

Monoamine Oxidase (MAO): Indazole derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netmdpi.comnih.gov Studies have shown that C5-substituted indazole derivatives, in particular, exhibit submicromolar IC50 values for human MAO-B. researchgate.net For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be a highly potent and selective MAO-B inhibitor with an IC50 value of 0.386 nM. nih.gov The mode of inhibition for these derivatives is typically competitive and reversible. researchgate.netnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a crucial role in tumor immune escape, making it an attractive target for cancer immunotherapy. nih.govresearchgate.netnih.govacs.org Novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as IDO1 inhibitors. nih.govresearchgate.net One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress IDO1 expression in a concentration-dependent manner. nih.govresearchgate.net The 1H-indazole scaffold is considered a key pharmacophore for potent IDO1 inhibitory activity. researchgate.net

DNA Gyrase B: Bacterial DNA gyrase is a well-validated target for antibacterial agents. nih.govresearchgate.netresearchgate.net A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit of DNA gyrase, demonstrating excellent enzymatic and antibacterial activity. nih.gov Molecular docking studies have shown that these derivatives can effectively bind to the ATP-binding site of DNA gyrase. sciforum.net This suggests their potential in combating bacterial infections, including those caused by resistant strains like MRSA. nih.gov

Receptor Binding and Modulation Studies

Serotonin (B10506) Receptors: The indazole nucleus is present in Granisetron, a serotonin 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting. pnrjournal.comresearchgate.netnih.gov This highlights the potential of indazole derivatives to modulate serotonergic pathways, which could have implications for a variety of neurological and psychiatric conditions.

Estrogen Receptor: Some indazole derivatives have been identified as estrogen receptor (ER) antagonists. researchgate.net This finding is significant for the development of new therapies for hormone-dependent cancers, such as certain types of breast cancer.

Cellular Pathway Modulation

Apoptosis Induction: A significant body of research has focused on the ability of this compound derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netnih.govmdpi.com For example, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to induce apoptosis in hypopharyngeal carcinoma cells. nih.govresearchgate.net Other indazole derivatives have been found to induce apoptosis in chronic myeloid leukemia (K562) cells by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. researchgate.netnih.govmdpi.com The induction of apoptosis is often a key mechanism behind the anticancer activity of these compounds.

Cell Cycle Effects: In addition to inducing apoptosis, some indazole derivatives have been shown to affect the cell cycle of cancer cells. nih.govresearchgate.netmdpi.com For instance, certain derivatives can cause cell cycle arrest at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation. nih.govmdpi.com One study revealed that a particular 3-amino-1H-indazole derivative induced G2/M cell cycle arrest in gastric cancer cells by regulating Cyclin B1. nih.gov

Structure-Activity Relationship (SAR) Studies on the Indazol-5-ol Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

For IDO1 inhibitors, SAR analysis has indicated that the 1H-indazole scaffold is essential for activity, and substituents at the 4- and 6-positions significantly influence inhibitory potency. researchgate.net In the case of MAO-B inhibitors, substitution at the C5 position of the indazole ring has been shown to yield particularly potent compounds. researchgate.net The nature of the substituent on the phenyl ring in N-phenyl-indazole-carboxamides also plays a critical role in determining potency and selectivity. nih.gov

In the context of anticancer activity, SAR studies of 1H-indazole-3-amine derivatives have highlighted the importance of the hinge-binding fragment for interacting with tyrosine kinases. nih.gov For inhibitors of FGFR kinases, substitutions at the 6-position of the indazole ring have been found to improve enzymatic and cellular potency. nih.gov Furthermore, the replacement of a mercapto group with a piperazine (B1678402) group in some derivatives led to significantly improved antiproliferative activity against certain cancer cell lines. nih.gov

Pre-clinical Assessment of Biological Potential in Cell Lines and Animal Models

Anticancer Potential in Various Cancer Cell Lines

Derivatives of this compound have demonstrated promising anticancer potential across a range of cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Effect(s)
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDu (hypopharyngeal carcinoma), YD-15 (oral tongue squamous cell carcinoma), MCF7 (breast cancer)IDO1 suppression, apoptosis induction, activation of ERK in MAPK pathway, reduced cell mobility. nih.govresearchgate.net
1H-indazole-3-amine derivativesK562 (chronic myeloid leukemia), A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma)Inhibitory effect, apoptosis induction, cell cycle arrest. researchgate.netnih.govmdpi.com
3-amino-1H-indazole derivativesHT-29 (colorectal), MCF-7 (breast), A-549 (lung), HepG2 (hepatoma), HGC-27 (gastric)Broad-spectrum antiproliferative activity, G2/M cell cycle arrest, apoptosis induction. nih.gov
3-aryl-1H-indazoles and N-methyl-3-aryl-indazolesHCT-116 (colorectal), MDA-MB-231 (breast)Mild to moderate anticancer activities. mdpi.com
Imamine-1,3,5-triazine derivativesMDA-MB-231 (breast), HeLa (cervical), A498 (kidney)Potent anti-proliferative activity, particularly against MDA-MB-231. rsc.org
5,8-Dimethyl-9H-carbazole derivativesMDA-MB-231 (breast)Higher anticancer activity and better cytotoxic profile than Ellipticine. mdpi.com

These studies underscore the potential of this compound derivatives as a versatile scaffold for the development of novel anticancer agents. The observed activities against a diverse panel of cancer cell lines highlight the broad applicability of these compounds in oncology research. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

Antimicrobial Activity (Antibacterial, Antifungal) in In Vitro Assays

The indazole nucleus is a key structural motif in various compounds exhibiting antimicrobial properties. nih.govresearchgate.net Research has demonstrated that derivatives of indazole can be effective against a spectrum of both bacterial and fungal pathogens. nih.gov

In vitro studies have highlighted the potential of indazole derivatives. For instance, a series of N-methyl-3-aryl indazoles showed notable activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Another study involving new 3,5-dimethyl azopyrazole derivatives reported moderate antimicrobial activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and S. paratyphi) bacteria when compared to the standard drug ciprofloxacin. Specifically, compounds with chloro-substituents demonstrated significant inhibition against E. coli and S. aureus.

Furthermore, a series of azole derivatives were synthesized and evaluated for their antibacterial activity against three Gram-positive bacteria (S. aureus, B. subtilis, and B. cereus) and two Gram-negative bacteria (E. coli and P. fluorescens). ijper.org Among the synthesized compounds, 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole exhibited significant antibacterial activity against B. subtilis and B. cereus. ijper.org

The antimicrobial potential of indazole derivatives extends to their use in developing novel therapeutic agents. The synthesis of substituted N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1Hindazol-3-amines has been reported, with these oxadiazole derivatives being screened for their antimicrobial activity. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Indazole Derivatives

Compound/DerivativeTarget Microorganism(s)Observed ActivityReference(s)
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicansDominant activity against bacterial and fungal strains. nih.gov
3,5-dimethyl azopyrazole derivativesS. aureus, B. subtilis, E. coli, S. paratyphiModerate antimicrobial activity. Chloro-substituted derivatives showed remarkable inhibition against E. coli and S. aureus.
5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazoleB. subtilis, B. cereusSignificant antibacterial activity. ijper.org
Substituted N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1Hindazol-3-aminesVarious microbesScreened for antimicrobial activity. researchgate.net

Anti-inflammatory and Immunomodulatory Research (In Vitro/Animal Models)

Indazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.govnih.gov These compounds have shown potential in mitigating inflammatory responses in various in vitro and in vivo models. nih.govnih.gov

A study on indazole and its derivatives demonstrated significant, dose-dependent, and time-dependent inhibition of carrageenan-induced hind paw edema in rats, a common model for acute inflammation. researchgate.net The anti-inflammatory effect of these compounds is suggested to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. researchgate.net In this study, 5-aminoindazole (B92378) showed a maximum inhibition of inflammation of 83.09% at a dose of 100 mg/kg. nih.gov

Further research into 1,5-disubstituted indazol-3-ols revealed potent anti-inflammatory activities. nih.gov One such derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, strongly inhibited the 5-lipoxygenase-catalyzed oxidation of arachidonic acid with an IC50 of 44 nM. nih.gov This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia in guinea pigs. nih.gov

Computational studies have also supported the anti-inflammatory potential of 1H-indazole derivatives. Molecular docking and dynamics simulations have shown that certain derivatives exhibit significant binding to the COX-2 enzyme, suggesting a mechanism for their anti-inflammatory action. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives

Compound/DerivativeModel/AssayKey FindingsReference(s)
Indazole and its derivatives (e.g., 5-aminoindazole)Carrageenan-induced rat paw edemaDose- and time-dependent inhibition of edema. 5-aminoindazole showed up to 83.09% inhibition. nih.govresearchgate.net
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-lipoxygenase inhibition assayStrong inhibition with an IC50 of 44 nM. nih.gov
1H-indazole analogsMolecular docking and dynamics with COX-2Significant binding affinity, suggesting a potential anti-inflammatory mechanism. researchgate.net

Neuropharmacological Research Using Indazole Derivatives (In Vitro/Animal Models)

The versatile scaffold of indazole has also been explored for its potential in treating neurological and psychiatric disorders. nih.gov Derivatives have been investigated for their effects on various central nervous system targets.

One area of focus has been the development of transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management. nih.gov A series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were synthesized and found to be highly potent hTRPV1 antagonists. nih.gov In vivo studies in mice demonstrated that these compounds could antagonize capsaicin-induced hypothermia without causing hyperthermia, a common side effect of other TRPV1 antagonists. nih.gov One derivative, compound 51, also showed dose-dependent anti-nociceptive activity in the formalin model of pain. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is another target of interest, particularly in the context of neuroinflammation and cancer immunotherapy. nih.gov Novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors. One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress IDO1 expression in a concentration-dependent manner and induce apoptosis in cancer cells. nih.gov

Furthermore, certain indazole derivatives have been identified for their potential in treating circulatory disorders and as activators of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular and nervous systems. nih.gov

Table 3: Neuropharmacological Activity of Selected Indazole Derivatives

Compound/DerivativeTarget/ModelKey FindingsReference(s)
1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureashTRPV1 antagonism, mouse models of pain and thermoregulationPotent antagonism of capsaicin-induced effects and anti-nociceptive activity. nih.gov
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineIDO1 inhibition, cancer cell linesSuppressed IDO1 expression and induced apoptosis. nih.gov
YC-1Soluble guanylyl cyclase activationIdentified as an activator with potential for circulatory disorders. nih.gov

Future Research Directions and Challenges for 1,3 Dimethyl 1h Indazol 5 Ol in Academic Research

Development of Novel and Highly Efficient Synthetic Methodologies

A primary challenge in the study of 1,3-dimethyl-1H-indazol-5-ol is the development of efficient and regioselective synthetic routes. Current syntheses of substituted indazoles often involve multi-step procedures. nih.govresearchgate.net Future research should focus on creating novel one-pot or flow-chemistry-based syntheses to improve yield, reduce reaction times, and enhance scalability. researchgate.net

Key areas for exploration include:

Modified Nenitzescu Reaction: A modified aza-Nenitzescu reaction has been utilized for the synthesis of N-aryl-5-hydroxy indazoles. researchgate.net Investigating the adaptation of this method for the synthesis of this compound could be a promising avenue.

Transition Metal Catalysis: Transition metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, have been instrumental in the synthesis of various indazole derivatives. nih.govbohrium.combenthamdirect.com Developing catalytic systems that can directly and selectively introduce the hydroxyl group at the C5-position and facilitate the N-methylation of the indazole core would be a significant advancement.

Flow Chemistry: The use of flow reactors can offer enhanced safety, reproducibility, and scalability for the synthesis of indazoles. researchgate.net Designing a continuous flow process for the synthesis of this compound would be a noteworthy achievement in process chemistry.

Synthetic ApproachPotential AdvantagesKey Challenges
Modified Nenitzescu Reaction Potentially direct route to 5-hydroxyindazoles. researchgate.netControlling regioselectivity and optimizing reaction conditions for the specific target molecule.
Transition Metal Catalysis High efficiency and functional group tolerance. nih.govbohrium.combenthamdirect.comCatalyst selection, ligand design, and preventing side reactions.
Flow Chemistry Improved safety, scalability, and reproducibility. researchgate.netReactor design, optimization of flow parameters, and catalyst stability.

Exploration of New Chemical Transformations and Reactivity Profiles

Understanding the chemical reactivity of this compound is crucial for its derivatization and the development of new functional molecules. The indazole ring is an aromatic heterocyclic system with a reactivity that resembles both pyridine (B92270) and pyrrole. mdpi.com Future research should systematically investigate the electrophilic and nucleophilic substitution reactions of this compound.

Areas of focus should include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. nih.gov Exploring the selective functionalization of the C4, C6, and C7 positions of the this compound core would open up new avenues for creating a diverse library of derivatives.

Photochemical Reactions: Photochemical transformations can lead to unique molecular rearrangements. Studies on other indazoles have shown their conversion to benzimidazoles upon irradiation. nih.gov Investigating the photochemical behavior of this compound could reveal novel reaction pathways.

Reactivity of the Hydroxyl Group: The phenolic hydroxyl group at the C5-position offers a handle for various chemical modifications, such as etherification, esterification, and coupling reactions, to produce new derivatives with potentially altered biological activities.

Advanced Computational Modeling for Precise Structure-Function Relationships

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and predicting the reactivity of molecules. For this compound, computational studies can provide valuable insights into its structure-function relationships.

Future computational research should aim to:

Predict Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of synthetic reactions and chemical transformations, helping to optimize reaction conditions and predict product outcomes.

Elucidate Tautomeric Equilibria: While the 1H-tautomer of indazole is generally more stable, computational studies can precisely quantify the energetic differences between tautomers in various environments. austinpublishinggroup.comchemicalbook.com

Model Biological Interactions: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its derivatives with various biological targets, guiding the design of new therapeutic agents.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties.
Molecular Docking Prediction of binding poses and affinities to biological macromolecules.
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule and its interactions with its environment.

Expansion into Novel Biological Targets and Therapeutic Areas

Indazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govaustinpublishinggroup.com While the specific biological profile of this compound is not yet established, its structural features suggest potential for therapeutic applications.

Future research should focus on:

Screening for Biological Activity: A comprehensive screening of this compound and its derivatives against a panel of biological targets is warranted. This could include enzymes such as kinases and lipoxygenases, as well as various receptors. ingentaconnect.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activities of the resulting analogs will be crucial for identifying key structural features responsible for potency and selectivity. nih.govacs.org

Exploration of New Therapeutic Areas: Based on the screening results, research can be directed towards specific therapeutic areas where indazole derivatives have shown promise, such as oncology, inflammation, and infectious diseases. nih.govnih.gov For instance, derivatives of 1,3-dimethyl-6-amino-1H-indazole have been investigated as anticancer agents. nih.gov

Sustainable and Eco-friendly Approaches in Indazole Synthesis and Application

The principles of green chemistry are becoming increasingly important in chemical research and industry. bohrium.com Future endeavors in the study of this compound should incorporate sustainable practices.

Key considerations include:

Green Solvents: Utilizing environmentally benign solvents in the synthesis and purification processes.

Catalyst Recycling: Developing methodologies that allow for the efficient recovery and reuse of catalysts, particularly expensive transition metals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste generation. Recent advances in the synthesis of indazole derivatives have focused on catalyst-based and green chemistry approaches. bohrium.combenthamdirect.com

Green Chemistry PrincipleApplication in Indazole Synthesis
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the indazole core.
Catalysis Employing catalytic reactions over stoichiometric ones to improve efficiency and reduce waste. bohrium.combenthamdirect.com
Designing for Degradation Considering the environmental fate of the compound and its derivatives in the design phase.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Used to predict electronic structure, frontier molecular orbitals, and reactivity indices. For example, DFT studies on imidazole derivatives reveal charge distribution at the indazole N1 and C5 positions .
  • Molecular docking : Analyze binding interactions with biological targets (e.g., acetylcholinesterase) using programs like AutoDock. Docking poses for triazole-indazole hybrids show key hydrogen bonds with active-site residues .

Which in vitro assays are appropriate for evaluating biological activity?

Q. Basic

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
  • Anticancer screening : MTT assays on cell lines (e.g., MCF-7 for breast cancer), with IC₅₀ values calculated from dose-response curves.
  • Enzyme inhibition : Spectrophotometric assays (e.g., for α-glucosidase) using acarbose as a positive control .

How does substituent variation impact structure-activity relationships (SAR)?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility.
  • Methyl groups at N1 and C3 (as in 1,3-dimethyl substitution) increase steric hindrance, potentially improving selectivity for target receptors .
  • Triazole or thiazole hybrids : Improve pharmacokinetic properties by modulating logP values and hydrogen-bonding capacity .

What challenges arise in crystallographic refinement of indazole derivatives?

Q. Advanced

  • Disorder in alkyl chains : Common in methyl or ethyl substituents; resolved using SHELXL’s PART instruction .
  • Twinned data : Requires careful assignment of twin laws (e.g., two-domain twins) and iterative refinement.
  • Hydrogen bonding networks : Indazole’s NH group often forms intermolecular bonds, necessitating high-resolution data for accurate modeling .

How can synthetic routes be adapted for isotopic labeling or deuterated analogs?

Q. Advanced

  • Deuterium incorporation : Use D₂O or deuterated solvents (e.g., DMF-d₇) during hydrolysis or cyclization steps.
  • 15N^{15}N-labeling : Introduce 15N^{15}N-hydrazine during ring closure to track metabolic pathways .

What are the stability considerations for this compound under experimental conditions?

Q. Basic

  • Light sensitivity : Store in amber vials to prevent photodegradation of the indazole core.
  • Thermal stability : Decomposition above 200°C (TGA data recommended).
  • pH-dependent hydrolysis : Susceptible to ring-opening in strongly acidic/basic conditions; use buffered solutions (pH 6–8) .

How can regioselectivity issues in indazole synthesis be addressed?

Q. Advanced

  • Directing groups : Use -OMe or -NO₂ substituents to steer electrophilic substitution to the C5 position .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30% yield improvement in triazole derivatives ).

What analytical techniques validate purity beyond NMR and HPLC?

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ = 335.1497 for triazole-indoles ).
  • X-ray Powder Diffraction (XRPD) : Distinguish crystalline polymorphs, critical for patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.